11-((1-Methyl-1H-pyrrol-2-yl)methyl)-8-oxa-3,11-diazaspiro[5.6]dodecane
Description
11-((1-Methyl-1H-pyrrol-2-yl)methyl)-8-oxa-3,11-diazaspiro[5.6]dodecane is a spirocyclic compound featuring an 8-oxa-3,11-diazaspiro[5.6]dodecane core with a (1-methyl-1H-pyrrol-2-yl)methyl substituent. The spiro architecture, characterized by two fused rings sharing a single atom (the spiro center), confers structural rigidity, which often enhances binding specificity in pharmacological applications.
Properties
Molecular Formula |
C15H25N3O |
|---|---|
Molecular Weight |
263.38 g/mol |
IUPAC Name |
11-[(1-methylpyrrol-2-yl)methyl]-8-oxa-3,11-diazaspiro[5.6]dodecane |
InChI |
InChI=1S/C15H25N3O/c1-17-8-2-3-14(17)11-18-9-10-19-13-15(12-18)4-6-16-7-5-15/h2-3,8,16H,4-7,9-13H2,1H3 |
InChI Key |
OTRMEPZFGDVYDV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1CN2CCOCC3(C2)CCNCC3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 11-((1-Methyl-1H-pyrrol-2-yl)methyl)-8-oxa-3,11-diazaspiro[5.6]dodecane typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrrole derivative, followed by the formation of the spiro structure through cyclization reactions. Common reagents used in these reactions include formaldehyde, tetrahydrofuran (THF), and various catalysts . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
11-((1-Methyl-1H-pyrrol-2-yl)methyl)-8-oxa-3,11-diazaspiro[5.6]dodecane undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.
Scientific Research Applications
11-((1-Methyl-1H-pyrrol-2-yl)methyl)-8-oxa-3,11-diazaspiro[5.6]dodecane has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases, including neurodegenerative disorders and cancer.
Mechanism of Action
The mechanism by which 11-((1-Methyl-1H-pyrrol-2-yl)methyl)-8-oxa-3,11-diazaspiro[5.6]dodecane exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s spiro structure allows it to fit into unique binding sites, potentially inhibiting or activating biological pathways. Detailed studies using molecular docking and in vitro assays are essential to elucidate these mechanisms .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The following table compares 11-((1-Methyl-1H-pyrrol-2-yl)methyl)-8-oxa-3,11-diazaspiro[5.6]dodecane with key analogs:
Key Observations
Core Structure Variations: The target compound’s spiro[5.6]dodecane backbone differs from spiro[4.5]decane analogs (e.g., compound 13 in ), which may alter conformational flexibility and binding pocket compatibility .
Substituent Effects :
- The (1-methylpyrrol-2-yl)methyl group distinguishes the target compound from tert-butyl or Boc-protected analogs. Pyrrole’s aromaticity may facilitate interactions with hydrophobic enzyme pockets, whereas tert-butyl esters are typically used as synthetic intermediates .
- Methanesulfonyl and urea groups in ’s compound introduce hydrogen-bonding and electron-withdrawing effects, critical for enzyme inhibition .
Pharmacological Implications: Compounds with piperazine or phenyl substituents (e.g., ) often target neurological receptors, while pyrrole-containing structures (like the target) may align with epigenetic targets (e.g., histone deacetylases) based on structural parallels to HDAC inhibitors in . Bioactivity clustering () suggests that minor structural changes (e.g., substituent size, polarity) significantly alter target profiles. For instance, replacing tert-butyl with pyrrole could shift activity from solubility-driven applications to direct target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
